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Overview
Description
RMI 81,582, also known as 2-chloro-11-(3-dimethylaminopropylidene) morphanthridene, is a novel antipsychotic agent. It has been studied for its potential to treat schizophrenia and other psychotic disorders. This compound is notable for its clozapine-like action, which suggests it may offer therapeutic benefits without the extrapyramidal side effects commonly associated with traditional antipsychotic medications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for RMI 81,582 have not been extensively documented. Given its potential as an antipsychotic agent, it is likely that the production involves standard pharmaceutical manufacturing processes, including synthesis, purification, and formulation under Good Manufacturing Practices (GMP) guidelines.
Chemical Reactions Analysis
Types of Reactions
RMI 81,582 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various derivatives of RMI 81,582 with modified functional groups. These derivatives can have different pharmacological properties and potential therapeutic applications.
Scientific Research Applications
Chemistry: The compound serves as a model for studying the synthesis and reactivity of morphanthridine derivatives.
Biology: It is used in research to understand the biological mechanisms underlying antipsychotic activity.
Industry: The compound’s unique properties make it a candidate for the development of new antipsychotic medications with improved safety profiles.
Mechanism of Action
RMI 81,582 exerts its effects by interacting with dopamine and serotonin receptors in the brain. It has a high affinity for dopamine D1 and D2 receptors, as well as serotonin 5-HT2 receptors. The compound’s action on these receptors helps to modulate neurotransmitter activity, leading to its antipsychotic effects. The pattern of serum prolactin response and the absence of extrapyramidal side effects suggest that RMI 81,582 may have a clozapine-like action .
Comparison with Similar Compounds
RMI 81,582 is similar to other antipsychotic agents, such as clozapine and haloperidol, in terms of its receptor binding profile. it is unique in its ability to produce antipsychotic effects without causing significant extrapyramidal side effects. Similar compounds include:
Clozapine: Known for its efficacy in treatment-resistant schizophrenia but associated with agranulocytosis.
Haloperidol: A typical antipsychotic with a higher risk of extrapyramidal side effects.
Risperidone: An atypical antipsychotic with a different receptor binding profile .
RMI 81,582’s unique receptor binding profile and its potential to offer therapeutic benefits without severe side effects make it a promising candidate for further research and development in the field of antipsychotic medications.
Properties
CAS No. |
39051-50-8 |
---|---|
Molecular Formula |
C19H19ClN2 |
Molecular Weight |
310.8 g/mol |
IUPAC Name |
(3E)-3-(2-chlorobenzo[c][1]benzazepin-11-ylidene)-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C19H19ClN2/c1-22(2)11-5-8-17-16-7-4-3-6-14(16)13-21-19-10-9-15(20)12-18(17)19/h3-4,6-10,12-13H,5,11H2,1-2H3/b17-8+ |
InChI Key |
KGRYJYZBJQLPFW-CAOOACKPSA-N |
SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Isomeric SMILES |
CN(C)CC/C=C/1\C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
Canonical SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=NC3=C1C=C(C=C3)Cl |
58441-90-0 | |
Synonyms |
2-chloro-11-(3-dimethylaminopropylidene)morphanthridine RMI 81,582 RMI 81,582, (E)-isomer RMI 81,582, (Z)-isomer RMI 81582 |
Origin of Product |
United States |
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